![molecular formula C16H11NO2 B3059807 2-(Naphthalen-2-YL)nicotinic acid CAS No. 1262000-45-2](/img/structure/B3059807.png)
2-(Naphthalen-2-YL)nicotinic acid
Overview
Description
2-(Naphthalen-2-YL)nicotinic acid, also known as NYNA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has a molecular formula of C16H11NO2 and a molecular weight of 249.26 g/mol .
Synthesis Analysis
The synthesis of 2-(Naphthalen-2-YL)nicotinic acid involves the use of 2-Chloronicotinic acid and 2-naphthylamine . The mixture is refluxed overnight, and after completion of the reaction, the reaction mixture is cooled to room temperature and solid precipitated to yield a crude product .Molecular Structure Analysis
The molecular structure of 2-(Naphthalen-2-YL)nicotinic acid is characterized by single-crystal XRD (SCXRD) and powder XRD (PXRD) . Computational studies such as stable conformer search, π–π interaction energy calculation, and non-covalent interaction (NCI) analysis were performed to shed light on the rise of polymorphism, and the relative contribution of various intermolecular interactions to the overall stability of the crystals .Chemical Reactions Analysis
The chemical reactions of 2-(Naphthalen-2-YL)nicotinic acid involve π–π stacking in the polymorphism of 2-(naphthalenylamino)-nicotinic acids . The study confirmed the effect of substituent size, thus the consequent π–π interactions, on the hydrate formation of compound 1 and polymorphism of compound 2 .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anti-Inflammatory Properties : NYNA exhibits anti-inflammatory effects, making it a promising candidate for drug development. Researchers have explored its potential in treating inflammatory diseases such as arthritis and autoimmune disorders .
Neuroscience and Neuroprotection
- Neurotransmitter Modulation : NYNA interacts with nicotinic acetylcholine receptors, which play a crucial role in cognitive function. Researchers are investigating its impact on memory enhancement and neuroprotection .
Organic Synthesis and Catalysis
- Metal-Catalyzed Reactions : Researchers have employed NYNA in metal-catalyzed reactions, such as copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC). This reaction pathway enables the synthesis of novel compounds with high regioselectivity .
properties
IUPAC Name |
2-naphthalen-2-ylpyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)14-6-3-9-17-15(14)13-8-7-11-4-1-2-5-12(11)10-13/h1-10H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIUSJJGNGPUSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C=CC=N3)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599271 | |
Record name | 2-(Naphthalen-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-2-YL)nicotinic acid | |
CAS RN |
1262000-45-2 | |
Record name | 2-(Naphthalen-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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